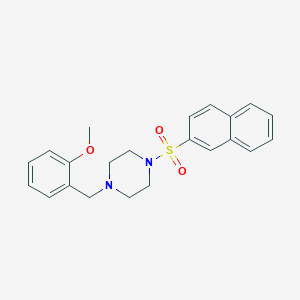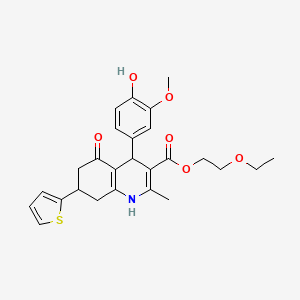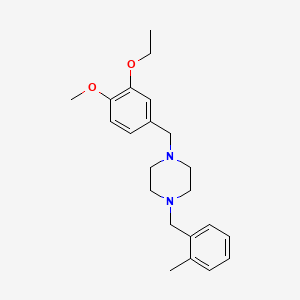![molecular formula C21H16Cl2N3O2S2+ B11637904 5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)
5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of benzenesulfonyl and dichlorophenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl and dichlorophenyl groups are then introduced through substitution reactions, often using reagents such as benzenesulfonyl chloride and 2,4-dichloroaniline .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring and the substituent groups play a crucial role in determining the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOLE
- 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-1,2,4-TRIAZOLE
Uniqueness: The unique combination of the thiadiazole ring with benzenesulfonyl and dichlorophenyl groups distinguishes 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM from similar compounds.
Eigenschaften
Molekularformel |
C21H16Cl2N3O2S2+ |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
2-(benzenesulfonylmethyl)-N-(2,4-dichlorophenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c22-16-11-12-19(18(23)13-16)24-21-25-20(15-7-3-1-4-8-15)26(29-21)14-30(27,28)17-9-5-2-6-10-17/h1-13H,14H2/p+1 |
InChI-Schlüssel |
JJUVISRHOYFYJC-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=C(C=C(C=C3)Cl)Cl)CS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637826.png)

![14-butylsulfanyl-13-methyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11637844.png)

![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637853.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637857.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11637879.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)
![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637901.png)

![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]butanamide](/img/structure/B11637921.png)
